2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
The synthesis of 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 3-ethylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(3-Ethylphenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.
Scientific Research Applications
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
- 2-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride
- 2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride
- 2-[2-(3-Methoxyphenoxy)ethyl]piperidine hydrochloride
These compounds share a similar piperidine core structure but differ in the substituents on the phenoxy group. The unique properties of this compound, such as its specific substituent (3-ethylphenoxy), contribute to its distinct chemical and biological activities .
Properties
IUPAC Name |
2-[2-(3-ethylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-13-6-5-8-15(12-13)17-11-9-14-7-3-4-10-16-14;/h5-6,8,12,14,16H,2-4,7,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUHFCRFIPTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.